molecular formula C17H18N2O3 B2598779 N-benzyl-N'-(2-methoxy-5-methylphenyl)ethanediamide CAS No. 21775-81-5

N-benzyl-N'-(2-methoxy-5-methylphenyl)ethanediamide

Cat. No. B2598779
CAS RN: 21775-81-5
M. Wt: 298.342
InChI Key: MTMZJSMNELDDRX-UHFFFAOYSA-N
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Description

“N-benzyl-N’-(2-methoxy-5-methylphenyl)ethanediamide” is a chemical compound with the linear formula C17H18N2O3 . It has a molecular weight of 298.345 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of “N-benzyl-N’-(2-methoxy-5-methylphenyl)ethanediamide” is represented by the linear formula C17H18N2O3 . The exact 3D structure is not provided in the sources.

Scientific Research Applications

Analytical Detection and Characterization

High-Performance Liquid Chromatography and Mass Spectrometry (HPLC-MS/MS) Methods

  • Studies have developed HPLC-MS/MS methods for detecting and quantifying NBOMe compounds in biological samples, highlighting the importance of accurate analytical techniques in cases of intoxication and for forensic analysis. These methods are essential for identifying the presence of N-benzyl phenethylamine derivatives in serum and urine, providing crucial data for clinical and forensic investigations (Poklis et al., 2014) (Poklis et al., 2013).

Identification of Hallucinogenic NBOMe Derivatives on Blotter Paper

  • Research has also focused on the analytical characterization of hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs found on blotter papers. These studies employ a variety of analytical methods, such as GC-MS and LC-MS, to unequivocally identify the active components, demonstrating the adaptability of analytical techniques in tracking emerging psychoactive substances (Zuba & Sekuła, 2013).

Pharmacological Insights

Neurochemical Pharmacology of Psychoactive Substituted N-Benzylphenethylamines

  • Comparative studies on the mechanisms of action of various NBOMe compounds reveal their high potency as agonists at serotonin receptors, specifically 5-HT2A. These findings contribute to understanding the pharmacological basis of their psychoactive effects and the potential risks associated with their use. The research underscores the importance of characterizing the pharmacological profiles of new psychoactive substances for public health and regulatory purposes (Eshleman et al., 2018).

Metabolism and Toxicokinetics of NBOMe Derivatives

  • Toxicokinetic studies on NBOMe analogues provide valuable insights into their metabolism, drug-drug interactions, and elimination routes. Such information is crucial for understanding the physiological impact of these compounds, informing clinical management of intoxications, and developing targeted analytical methods for their detection in biological matrices. These studies reveal extensive metabolism involving various pathways, highlighting the complexity of interpreting toxicological findings and the necessity for advanced analytical tools (Richter et al., 2019).

properties

IUPAC Name

N-benzyl-N'-(2-methoxy-5-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-12-8-9-15(22-2)14(10-12)19-17(21)16(20)18-11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTMZJSMNELDDRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-N'-(2-methoxy-5-methylphenyl)ethanediamide

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